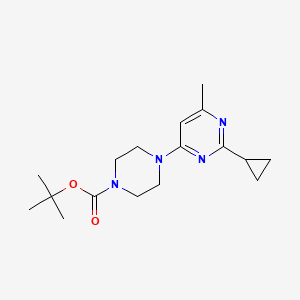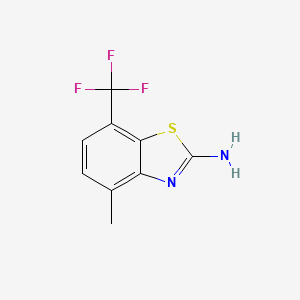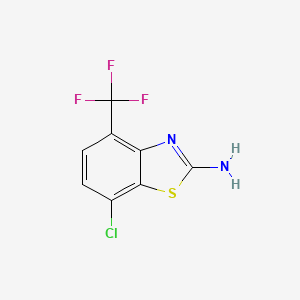
tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of N-Boc piperazine . It is a unique chemical that serves as a useful building block or intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, it’s known that similar compounds can be prepared via solvent-free N-Boc protection catalyzed by iodine .Physical And Chemical Properties Analysis
The compound is a solid . A related compound, tert-butyl piperazine-1-carboxylate, has a density of 1.03 g/cm3 and a melting point of 43-47 °C (lit.) .科学的研究の応用
Tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate has been used in a variety of scientific research applications. It has been used as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. This compound has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been used as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of folic acid.
作用機序
Tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate is believed to act as an inhibitor of CDKs, acetylcholinesterase, and dihydrofolate reductase by binding to the active sites of these enzymes. This binding prevents the enzymes from catalyzing their respective reactions, thus inhibiting their activity.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of CDKs, acetylcholinesterase, and dihydrofolate reductase in vitro. In addition, this compound has been shown to inhibit the growth of several cancer cell lines in vitro.
実験室実験の利点と制限
The main advantage of using tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate in laboratory experiments is its relatively low cost and availability. Additionally, this compound is relatively easy to synthesize and does not require the use of hazardous materials. However, one of the main limitations of using this compound in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
Potential future directions for research involving tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate include further investigation into its effect on the activity of other enzymes, such as proteases and phosphatases. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective and specific inhibitors of CDKs, acetylcholinesterase, and dihydrofolate reductase. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
Tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate can be synthesized in a two-step process from the starting material 2-cyclopropyl-6-methylpyrimidine. The first step involves the reaction of 2-cyclopropyl-6-methylpyrimidine with tert-butyl chloroformate in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves the reaction of the intermediate with piperazine to form this compound.
Safety and Hazards
The compound may pose some hazards. For instance, a related compound, tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate, has been classified as Acute Tox. 3 Oral, indicating it may be toxic if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
特性
IUPAC Name |
tert-butyl 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-12-11-14(19-15(18-12)13-5-6-13)20-7-9-21(10-8-20)16(22)23-17(2,3)4/h11,13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPMAPSAYQMRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-6-(2-methylprop-2-en-1-yl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6461111.png)
![6-(but-3-en-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6461117.png)
![6-(but-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6461124.png)
![5-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)methyl]thiophene-2-carbonitrile](/img/structure/B6461133.png)
![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461135.png)


![2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid](/img/structure/B6461170.png)

![tert-butyl N-[1-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-3-yl]carbamate](/img/structure/B6461187.png)
![2-methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6461201.png)
![2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461209.png)
![2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid](/img/structure/B6461211.png)
![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461212.png)